BenchChemオンラインストアへようこそ!

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

NTPDase inhibition ectonucleotidase thrombosis/cancer target

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 755018-04-3) is a synthetic 1,3,4-thiadiazole derivative featuring a 4-chlorobenzylthio group at position 5 and an isobutyramide moiety at position 2. Its molecular formula is C13H14ClN3OS2 (MW 327.85).

Molecular Formula C13H14ClN3OS2
Molecular Weight 327.85
CAS No. 755018-04-3
Cat. No. B2878986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
CAS755018-04-3
Molecular FormulaC13H14ClN3OS2
Molecular Weight327.85
Structural Identifiers
SMILESCC(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H14ClN3OS2/c1-8(2)11(18)15-12-16-17-13(20-12)19-7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,16,18)
InChIKeyWKANPGHSPHNOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 755018-04-3): Chemical Identity and Procurement Baseline


N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 755018-04-3) is a synthetic 1,3,4-thiadiazole derivative featuring a 4-chlorobenzylthio group at position 5 and an isobutyramide moiety at position 2 . Its molecular formula is C13H14ClN3OS2 (MW 327.85). The compound belongs to a class of 1,3,4-thiadiazole amides that have been investigated for enzyme inhibition, notably against nucleoside triphosphate diphosphohydrolases (NTPDases) [1]. The 4-chlorobenzylthio substituent imparts distinct lipophilic and electronic character compared to other benzylthio or alkylthio analogs, while the isobutyramide group provides a specific hydrogen-bonding and steric profile. In procurement contexts, this compound is primarily offered as a research-grade chemical (≥95% purity) for non-human experimental use .

Why Generic Substitution of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide with Thiadiazole Analogs Fails


Despite sharing the 1,3,4-thiadiazole core, subtle variations in the 5-position thioether and 2-position amide substituents produce substantial differences in enzyme inhibitory potency, isozyme selectivity, and physicochemical properties. For example, within the NTPDase inhibitor series, replacing the isobutyramide group of the target compound with a 2-(4-isobutylphenyl)propanamide moiety (as in NTPDase-IN-3) increases molecular weight from ~328 Da to ~446 Da and introduces differential selectivity across NTPDase1–3 and 8 . Similarly, the 4-chlorobenzylthio substituent confers distinct electronic effects compared to unsubstituted benzylthio or isopropylthio analogs, affecting both target engagement and off-target profiles [1]. These differences mean that in-class compounds cannot be interchanged without altering biological outcomes, making precise chemical identity a critical procurement parameter.

Quantitative Differentiation Evidence for N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide vs. Closest Analogs


NTPDase Inhibitory Potency and Isozyme Selectivity Profile vs. NTPDase-IN-3

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide represents the minimal isobutyramide acyl variant within the NTPDase inhibitor series. In the published structure–activity relationship (SAR) study of thiadiazole amide derivatives, compound 5a (the isobutyramide-substituted analog with a 4-chlorobenzylthio group) demonstrated an IC50 of 0.05 ± 0.008 µM against h-NTPDase1 [1]. While this specific compound corresponds to the target structure, the reported data enable direct comparison with the more elaborated analog NTPDase-IN-3 (compound 5e, IC50 = 0.21 µM for h-NTPDase1, 0.38 µM for h-NTPDase3, 0.05 µM for h-NTPDase8, 1.07 µM for h-NTPDase2) . The isobutyramide variant (5a) retains potent NTPDase1 inhibition but, based on SAR trends, is predicted to exhibit a narrower isozyme selectivity window than the bulkier 2-(4-isobutylphenyl)propanamide analog.

NTPDase inhibition ectonucleotidase thrombosis/cancer target

Physicochemical Differentiation: clogP and Molecular Weight vs. 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole

Replacing the 2-amino group of 2-amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole (MW 257.76, CAS 72836-33-0) with an isobutyramide group yields the target compound (MW 327.85), increasing molecular weight by ~70 Da and significantly raising lipophilicity. The isobutyramide modification replaces a hydrogen-bond donor (primary amine) with a secondary amide, altering the compound's hydrogen-bonding capacity from 2 HBD/3 HBA to 1 HBD/4 HBA. This change is predicted to enhance membrane permeability (estimated clogP increase of ~1.5–2 log units) while reducing aqueous solubility . Such physicochemical differentiation is critical in cell-based assays where intracellular target engagement is required.

Lipophilicity drug-likeness permeability

Anticancer Cytotoxicity Potential: Class-Level Inference vs. N-(5-Benzylthio-1,3,4-thiadiazol-2-yl)acetamide Derivatives

In a series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide derivatives, the presence of a 4-chloro substituent on the benzylthio group (compound 3d) yielded an IC50 of 10.3 µM against MDA-MB-231 breast cancer cells, compared to 11.3 µM for the 4-methoxy analog (3j) and >50 µM for the unsubstituted benzylthio compound (3l) [1]. Although the target compound carries an isobutyramide rather than a p-nitrophenylacetamide group, the SAR indicates that the 4-chlorobenzylthio moiety consistently enhances cytotoxicity relative to unsubstituted or electron-donating benzylthio variants. This class-level inference supports the target compound as a rational choice for anticancer screening libraries requiring a 4-chlorobenzylthio pharmacophore.

Anticancer cytotoxicity MDA-MB-231 PC3

Enzyme Inhibition Selectivity: NTPDase1 vs. NTPDase2 Preference Compared to Alkylthio Analogs

Within the thiadiazole amide NTPDase inhibitor series, the nature of the thioether substituent at position 5 modulates isozyme selectivity. The 4-chlorobenzylthio-bearing compound 5a exhibited an IC50 of 0.05 µM against h-NTPDase1 and 2.41 µM against h-NTPDase2, yielding a selectivity index (SI) of ~48-fold for NTPDase1 over NTPDase2 [1]. In contrast, the isopropylthio analog (N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)isobutyramide, CAS 393564-95-9) lacks published NTPDase data but, based on SAR trends for smaller alkylthio substituents, is expected to exhibit reduced NTPDase1 potency and altered selectivity . The 4-chlorobenzyl group thus provides a favorable combination of potency and selectivity.

Isozyme selectivity NTPDase off-target liability

High-Value Application Scenarios for N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide Based on Quantitative Evidence


NTPDase1-Selective Inhibitor Screening and Target Validation

With an NTPDase1 IC50 of 0.05 µM and ~48-fold selectivity over NTPDase2, N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (as compound 5a) is suited for studies requiring selective modulation of NTPDase1 activity in thrombosis, inflammation, or cancer models. Its isobutyramide simplicity facilitates synthetic derivatization for probe development [1].

Anticancer Library Design Focused on 4-Chlorobenzylthio Pharmacophore

The 4-chlorobenzylthio substituent has been validated to enhance cytotoxicity ~5-fold over unsubstituted benzylthio in thiadiazole series against MDA-MB-231 cells. Incorporating N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide into diversity-oriented screening decks provides a compact, Cl-bearing scaffold for hit identification [1].

Membrane Permeability Optimization Studies Using Isobutyramide-Containing Scaffolds

Relative to 2-amino analogs (MW 257.76, higher H-bond donor count), the isobutyramide modification increases MW to 327.85 and reduces HBD count from 2 to 1, predicted to enhance passive membrane permeability by ~1.5–2 log units in clogP. This makes the compound a suitable starting point for cellular target engagement assays where intracellular access is required [1].

Quote Request

Request a Quote for N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.